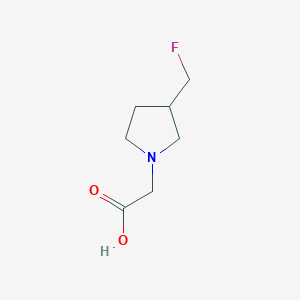

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTYVXWFIDKNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

| Step | Description | Reaction Conditions | Notes |

|---|---|---|---|

| a) Ring Opening and Esterification | Ring opening of (S)-4-fluoromethyl-dihydro-furan-2-one followed by esterification to form (R)-4-bromo-3-fluoromethyl-butyric acid ester | Mild conditions, often using lower alkyl alcohols for esterification | Provides key fluoromethylated intermediate |

| b) Amino Acid Coupling | Conversion of the bromo-ester with N-protected glycine alkyl ester to yield N-protected fluoromethyl amino acid ester | Use of amino protecting groups (e.g., benzyl), solvents like tetrahydrofuran | Protecting groups facilitate selective reactions |

| c) Deprotection and Ring Closure | Removal of protecting groups followed by intramolecular cyclization to form the fluoromethyl pyrrolidin-1-yl acetic acid ester | Hydrogenolysis under hydrogen atmosphere (1–10 bar), Pd or Pt catalyst, ethanol solvent, 0–30°C | Hydrogenolysis removes benzyl protecting groups efficiently |

| d) Oxidation and Further Functionalization | Conversion to 3-oxo-butyric acid ester derivatives for subsequent coupling | Temperature control (50–100°C), organic solvents | Enables further derivatization |

| e) Final Coupling and Purification | Coupling with isoquinoline derivatives or other amines, followed by purification via silica gel chromatography | Use of titanium tetraisopropoxide catalyst, sodium borohydride reduction, solvents like dichloromethane and methanol | Yields pure final compound after crystallization |

Reaction Conditions and Catalysts

- Hydrogenation catalysts: Palladium or platinum on charcoal.

- Solvents: Lower alcohols (ethanol preferred), tetrahydrofuran, dichloromethane.

- Temperature ranges: 0°C to 80°C depending on step.

- Protecting groups: Benzyl or 1-phenylethyl groups are preferred for amino protection.

- Purification: Silica gel filtration and crystallization from solvent mixtures such as dichloromethane/ethanol.

Research Findings and Process Optimization

- The ring opening of fluoromethyl lactones is a critical initial step that determines the stereochemistry and purity of the fluoromethyl substituent.

- Protecting group strategies are essential to prevent side reactions during amination and ring closure.

- Hydrogenolysis conditions are optimized to achieve selective deprotection without degrading the fluoromethyl group.

- The use of titanium tetraisopropoxide as a catalyst in coupling reactions enhances yield and selectivity.

- Purification through silica gel chromatography using ethyl acetate/heptane or dichloromethane/methanol solvent systems ensures high purity (>95%) of the final product.

Summary Table of Preparation Method

| Synthetic Step | Starting Material | Key Reagents/Catalysts | Conditions | Outcome/Product |

|---|---|---|---|---|

| Ring Opening & Esterification | (S)-4-fluoromethyl-dihydro-furan-2-one | Alcohol (e.g., ethanol) | Mild heating | (R)-4-bromo-3-fluoromethyl-butyric acid ester |

| Amino Acid Coupling | Bromo-ester + N-protected glycine ester | Amino protecting group, THF | Room temp to 40°C | N-protected fluoromethyl amino acid ester |

| Deprotection & Cyclization | N-protected ester | Pd/C or Pt/C, H2 (1–10 bar), EtOH | 0–30°C | ((S)-4-fluoromethyl-2-oxo-pyrrolidin-1-yl)-acetic acid ester |

| Oxidation & Functionalization | Pyrrolidinyl acetic acid ester | Organic solvents, heat | 50–80°C | 3-oxo-butyric acid ester derivatives |

| Coupling & Final Purification | 3-oxo-butyric acid ester + amine | Ti(OiPr)4, NaBH4, THF | 0–50°C | Pure this compound |

Analytical and Characterization Notes

- Purity and identity are confirmed by chromatographic techniques (e.g., silica gel chromatography).

- Hydrogenolysis efficiency is monitored by disappearance of protecting group signals.

- The stereochemistry of the fluoromethyl substituent is controlled and verified by NMR spectroscopy.

- Mass spectrometry confirms molecular weight and fluorine incorporation.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of the compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluoromethyl group can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

2-(Pyrrolidin-1-yl)acetic Acid Derivatives

2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS 218772-96-4):

- 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)acetic Acid (CAS 155681-21-3): Structural Difference: Contains a hydroxymethyl group at the 2-position instead of fluoromethyl at the 3-position.

3-Substituted Pyrrolidine Analogs

(3-Oxo-pyrrolidin-1-yl)-acetic Acid Hydrochloride (CAS 1187927-10-1):

- 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic Acid (CAS 2089722-81-4): Structural Difference: Propanoic acid chain (vs. acetic acid).

Functional Group Variations

Sulfonyl and Thiophene Derivatives

- (S)-N-((5-(Aminomethyl)thiophen-2-yl)sulfonyl)pyrrolidin-2-yl)acetic Acid (Example from ): Structural Difference: Incorporates a sulfonyl-thiophene group. Applications: Designed as lysyl oxidase inhibitors for anti-metastatic activity, highlighting the role of electronegative substituents in enzyme targeting .

Benzyloxycarbonyl-Substituted Analogs

- [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS 1353993-62-0): Structural Difference: Bulky benzyloxycarbonyl-ethyl-amino group at the 3-position. Properties: Enhanced steric hindrance may reduce metabolic degradation but limit target accessibility .

Data Tables: Key Properties of Comparable Compounds

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring with a fluoromethyl substitution and an acetic acid moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's fluorinated nature enhances its lipophilicity, potentially improving its interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluoromethyl group is believed to enhance binding affinity, which can lead to increased efficacy in inhibiting specific enzymes or modulating receptor activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : It could act as a ligand for specific receptors, influencing signaling pathways related to inflammation or neuroprotection.

Case Studies and Research Findings

- Inhibition of Fractalkine-CX3CR1 Pathway : A related pyrrolidine derivative demonstrated inhibitory activity in the fractalkine-CX3CR1 pathway, which is significant in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This pathway mobilizes immune cells to sites of inflammation, suggesting potential therapeutic applications for inflammatory conditions .

- Antitumor Activity : Compounds structurally related to pyrrolidine derivatives have exhibited antitumor properties against various cancer cell lines. For instance, certain pyrrolidine analogs were effective against P388 murine leukemia cells, indicating potential for further exploration in oncology .

- Neuroprotective Effects : Research into pyrrolidine derivatives has highlighted their neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or protect against oxidative stress .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of fluoromethyl-substituted precursors (e.g., fluoromethyl aldehydes) with amines, followed by functionalization of the pyrrolidine ring. For example, the trifluoromethyl analog is synthesized via cyclization of 3-(trifluoromethyl)propanol with ammonia under acidic conditions, followed by acetic acid moiety introduction via nucleophilic substitution . Key parameters include solvent polarity (e.g., THF for better solubility) and temperature control (e.g., 0–25°C to minimize side reactions). Yields improve with slow addition of reagents and inert atmospheres to prevent oxidation.

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:1) as the mobile phase monitors reaction progress. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features: the pyrrolidine ring protons resonate at δ 2.5–3.5 ppm, while the fluoromethyl group shows a distinct ¹⁹F NMR peak at δ -70 to -80 ppm .

Q. What safety precautions are critical when handling fluoromethyl-substituted pyrrolidine derivatives?

- Methodological Answer : Use fume hoods to avoid inhalation of toxic vapors (classified as Acute Toxicity Category 4 via inhalation ). Wear nitrile gloves and eye protection due to skin/eye irritation risks. In case of spills, neutralize with sand or vermiculite and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl groups) impact biological activity and metabolic stability?

- Methodological Answer : Fluoromethyl groups enhance lipophilicity (logP increase by ~0.5 units) compared to non-fluorinated analogs, improving membrane permeability. However, trifluoromethyl groups (e.g., in 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid) show higher metabolic stability due to stronger C-F bonds, as evidenced by cytochrome P450 resistance assays . Comparative studies using radiolabeled analogs (³H or ¹⁴C) in hepatocyte models quantify metabolic half-life differences .

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyrrolidine derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity). Standardize assays using isogenic cell lines and validate via orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays). For example, neuroprotective effects reported in SH-SY5Y cells may require confirmation in primary neurons . Meta-analyses of published IC₅₀ values and molecular docking studies (using AutoDock Vina) identify off-target interactions that explain discrepancies .

Q. What advanced spectroscopic techniques confirm stereochemical integrity in fluoromethyl-pyrrolidine derivatives?

- Methodological Answer : Chiral HPLC with a Chiralpak AD-H column (heptane/ethanol, 90:10) resolves enantiomers, while X-ray crystallography provides absolute configuration. For dynamic stereochemistry, variable-temperature NMR (VT-NMR) tracks ring puckering effects on chemical shifts. Computational methods (DFT at the B3LYP/6-31G* level) correlate observed shifts with predicted conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.